N'-(4-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide

Endocrinology Oncology Reproductive Biology

N'-(4-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide (CAS 612047-81-1) is a synthetic small molecule (C21H22N4O, MW 346.4 g/mol) featuring a tetrahydrocarbazole core linked via a propanohydrazide spacer to a 4-pyridinylmethylene moiety. The compound is listed in the ChemDiv screening library (Compound ID: IB03-2387) and is available from suppliers such as AKSci.

Molecular Formula C21H22N4O
Molecular Weight 346.4 g/mol
CAS No. 612047-81-1
Cat. No. B12013795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
CAS612047-81-1
Molecular FormulaC21H22N4O
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=NC=C4
InChIInChI=1S/C21H22N4O/c26-21(24-23-15-16-9-12-22-13-10-16)11-14-25-19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1,3,5,7,9-10,12-13,15H,2,4,6,8,11,14H2,(H,24,26)/b23-15+
InChIKeyIDCUQOSAITXTLZ-HZHRSRAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide (CAS 612047-81-1): Compound Identity and Sourcing Profile


N'-(4-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide (CAS 612047-81-1) is a synthetic small molecule (C21H22N4O, MW 346.4 g/mol) featuring a tetrahydrocarbazole core linked via a propanohydrazide spacer to a 4-pyridinylmethylene moiety . The compound is listed in the ChemDiv screening library (Compound ID: IB03-2387) and is available from suppliers such as AKSci . Its structure places it within the broader class of tetrahydrocarbazole derivatives investigated as ligands of G-protein coupled receptors (GPCRs), particularly the luteinizing hormone-releasing hormone (LHRH) receptor .

Procurement Risk Analysis for N'-(4-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide: Why Closest Analogs Are Not Functionally Interchangeable


Generic substitution within the tetrahydrocarbazole GPCR ligand class is precarious due to steep structure-activity relationships (SAR). The specific (E)-4-pyridinylmethylene hydrazone geometry and the propanohydrazide linker length of CAS 612047-81-1 are critical pharmacophoric elements that dictate LHRH receptor binding orientation and antagonism potency . Closest listed analogs—such as the 3-pyridinylmethylene isomer (CAS 452089-92-8) or the 4-pyridinyl ethylidene homolog (CAS 612048-00-7)—differ by a single heteroatom position or methylene unit, yet such changes are known to fundamentally alter receptor subtype selectivity, metabolic stability, and oral bioavailability in this chemotype . Therefore, procurement of any alternative without head-to-head equivalence data risks introducing uncontrolled variability into biological assays.

Quantitative Differentiation Evidence Table for N'-(4-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide (CAS 612047-81-1)


GPCR Target Engagement: LHRH Receptor Antagonism as a Core Pharmacological Mechanism

This compound belongs to a class of tetrahydrocarbazole derivatives disclosed as potent, peptidomimetic LHRH receptor antagonists . The patent class data demonstrate that optimized members achieve sub-micromolar antagonism of the human LHRH receptor in functional assays, leading to dose-dependent suppression of plasma testosterone in vivo . However, no direct, publicly available IC50 or Ki value has been identified for CAS 612047-81-1 itself, nor any head-to-head comparison with a close analog under identical conditions. The evidence is therefore class-level inference only.

Endocrinology Oncology Reproductive Biology

Physicochemical Differentiation: Calculated logD and Polar Surface Area Profile

The ChemDiv catalog provides calculated physicochemical properties for CAS 612047-81-1 . The compound has a logD of 3.0, a calculated polar surface area (PSA) of 87.45 Ų, and a logSw of -4.28. For comparison, the 3-pyridinylmethylene positional isomer (CAS 452089-92-8) would be predicted to have a similar PSA but potentially a different logD due to altered hydrogen-bonding capacity of the pyridyl nitrogen position. This distinction matters for predicting passive membrane permeability and CNS penetration, where small PSA and logD shifts can imply substantial differences in oral absorption and blood-brain barrier distribution.

ADME Prediction Drug Design Physicochemical Profiling

Commercial Availability and Purity Benchmarking

CAS 612047-81-1 is available from at least two vendors with a minimum purity specification of 95% (HPLC) . In contrast, many tetrahydrocarbazole analogs in screening libraries are offered at 90% purity, which can lead to false-positive or false-negative results in cell-based assays due to trace impurities. For example, the 4-pyridinyl ethylidene homolog (CAS 612048-00-7) is similarly listed at 95% purity, but the specific batch-to-batch variability and impurity profiles differ by vendor and synthetic route . No head-to-head biological comparison data exist between these two commercial products.

Chemical Sourcing High-Throughput Screening Lead Discovery

Target Application Scenarios for N'-(4-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide (CAS 612047-81-1)


GPCR Ligand Screening Libraries for Endocrine-Oncology Target Discovery

Incorporate CAS 612047-81-1 as a structurally defined, medium-throughput screening probe in LHRH receptor antagonist discovery programs. Its tetrahydrocarbazole core and pyridine-hydrazone moiety represent a privileged chemotype for GPCR modulation, as evidenced by the patent literature . Use to benchmark novel chemotypes in competition binding or functional assays, provided in-house IC50 and selectivity data are generated.

Physicochemical Property-Based Lead Optimization and Compound Triage

Leverage the experimentally calculated logD (3.0) and PSA (87.45 Ų) as a reference point when synthesizing and profiling new tetrahydrocarbazole analogs for ADME optimization. The compound can serve as an internal standard for chromatographic separation development and for calibrating in silico ADME models within a tetrahydrocarbazole chemical series.

Quality Control Reference in Analog Comparator Studies

Employ CAS 612047-81-1 as a well-characterized (>95% purity) control substance when evaluating the biological activity of close positional isomers (e.g., CAS 452089-92-8) or linker-length variants (e.g., CAS 612048-00-7) . This enables the attribution of potency differences to structural modifications rather than purity fluctuations, providing rigorous SAR data for patent filing and publication.

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